Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate
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Overview
Description
Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is also known as Wittig reagent and is widely used in organic synthesis reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate involves the formation of a carbon-carbon double bond between the carbonyl group of ethyl acetoacetate and the phosphorus atom of the Wittig reagent. This reaction leads to the formation of an alkene, which is an essential functional group in organic chemistry.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is not used as a drug or medication. However, it is important to note that this compound is highly reactive and should be handled with care.
Advantages and Limitations for Lab Experiments
The use of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate in lab experiments has several advantages. This compound is easy to synthesize, and the reaction conditions are mild, making it suitable for a wide range of applications. Additionally, it is a versatile reagent that can be used in various organic synthesis reactions. However, the use of this compound also has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate in scientific research. One potential application is in the development of new drugs and pharmaceuticals. This compound can be used in the synthesis of chiral molecules, which are essential in drug discovery and development. Additionally, it can be used in the preparation of new materials with unique properties, such as conductive polymers and liquid crystals. Another potential direction is in the development of new organic synthesis reactions that utilize this reagent. Overall, the future of this compound in scientific research is promising, and further studies are needed to explore its full potential.
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its use in organic synthesis reactions, the preparation of chiral molecules, and the development of new materials makes it an important reagent in various fields. While its use has some limitations, the future of this compound in scientific research is promising, and further studies are needed to explore its full potential.
Synthesis Methods
The synthesis of Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate involves the reaction of benzaldehyde with triphenylphosphine to form the corresponding phosphonium salt. The salt is then treated with ethyl acetoacetate to yield the final product. This reaction is known as the Wittig reaction and is widely used in organic synthesis reactions.
Scientific Research Applications
Ethyl 3-oxo-3-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used in the preparation of chiral molecules, which are essential in drug discovery and development.
properties
CAS RN |
1474-31-3 |
---|---|
Molecular Formula |
C29H25O3P |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 3-oxo-3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H25O3P/c1-2-32-29(31)28(27(30)23-15-7-3-8-16-23)33(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
InChI Key |
NBEBVLLUTTUCFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Other CAS RN |
1474-31-3 |
Origin of Product |
United States |
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